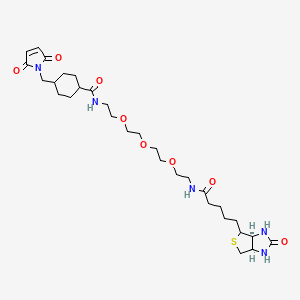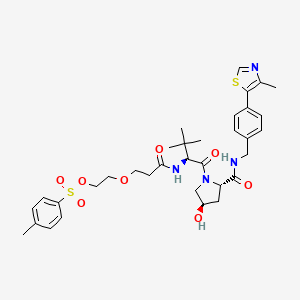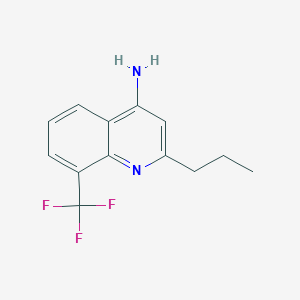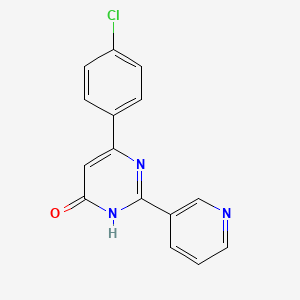![molecular formula C10H18N2O2S B13723584 2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)
2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropanesulfonyl-2,7-diaza-spiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes a cyclopropane ring fused to a diazaspiro nonane system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane typically involves multi-step reactions. One common method includes the reaction of 2,7-diaza-spiro[3.5]nonane with cyclopropanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of sulfonamide or sulfonothio compounds.
Aplicaciones Científicas De Investigación
2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and diazaspiro nonane system provide a rigid framework that can fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. The sulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues in the target protein, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Diaza-spiro[3.5]nonane: Lacks the cyclopropanesulfonyl group, making it less reactive in certain chemical reactions.
2-Benzyl-2,7-diaza-spiro[3.5]nonane: Contains a benzyl group instead of a cyclopropanesulfonyl group, leading to different chemical and biological properties.
2-Phenyl-2,7-diaza-spiro[4.4]nonane: Features a larger spirocyclic system, which may affect its reactivity and interactions with biological targets.
Uniqueness
2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane is unique due to the presence of the cyclopropanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other spirocyclic compounds and makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C10H18N2O2S |
|---|---|
Peso molecular |
230.33 g/mol |
Nombre IUPAC |
2-cyclopropylsulfonyl-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C10H18N2O2S/c13-15(14,9-1-2-9)12-7-10(8-12)3-5-11-6-4-10/h9,11H,1-8H2 |
Clave InChI |
KYHNYYMMMGPPGH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1S(=O)(=O)N2CC3(C2)CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(3-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723508.png)



![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-[2-(3-trifluoromethylphenyl)-ethyl]-1H-pyrazole](/img/structure/B13723536.png)


![3-(E)-Benzylidene-3,4,5,6-hexahydro-7-(trifluoromethyl)pyrido-[4,3-c]-isoxazole hydrochloride](/img/structure/B13723550.png)

![N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13723554.png)
![4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid](/img/structure/B13723567.png)
![[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)


